![molecular formula C10H15N3O2 B2536534 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one CAS No. 1110821-59-4](/img/structure/B2536534.png)
4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one
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Overview
Description
“4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one” is a chemical compound with the molecular formula C10H15N3O2 . It is related to a family of compounds that have been studied for their wide spectrum of biological activities and therapeutic potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 341.9 g/mol. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count. Its rotatable bond count is 4 .Scientific Research Applications
Synthesis and Characterization
Compounds incorporating elements of the requested chemical structure have been synthesized and characterized to explore their potential applications. For instance, the synthesis of polyamides incorporating theophylline and thymine demonstrates the use of piperazine and related structures in the development of polymers with specific properties, such as solubility in certain solvents and potential for biomedical applications (Hattori & Kinoshita, 1979).
Antimicrobial Activities
The antimicrobial properties of compounds featuring piperazine units or related heterocyclic structures have been extensively studied. For example, novel 1,2,4-triazole derivatives have shown promising antimicrobial activities against various microorganisms, highlighting the potential of such compounds in addressing resistance issues and developing new antimicrobial agents (Bektaş et al., 2007).
Potential Therapeutic Applications
Research into compounds with structural features similar to "4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one" has also explored their potential therapeutic applications. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and found to exhibit potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, suggesting their utility in combating bacterial infections and resistance (Mekky & Sanad, 2020).
Future Directions
The future directions for the study of “4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. This could lead to the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
The primary target of 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
This compound interacts with BRD4, inhibiting its activity . Notably, compound DDT26, a derivative of this compound, exhibited the most potent inhibitory effect on BRD4 . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the gene expression regulated by BRD4 . This can lead to changes in various biochemical pathways, including those involved in cell proliferation and DNA damage repair .
Result of Action
The inhibition of BRD4 by this compound leads to significant anti-proliferative activity against certain cancer cell lines . For instance, DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)5-13-4-3-11-10(14)6-13/h3-6H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJZXSDTOGCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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